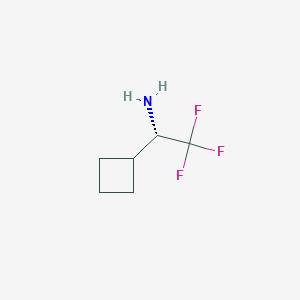
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H12Br2Cl2N2. It is a derivative of ethane-1,2-diamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of phenyl ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH(NH}_2\text{)}_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{CH}_2\text{CH(NH}_2\text{)}_2 ]
The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amine groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dibromophenyl)ethane-1,2-diamine
- 1-(2,4-Dibromophenyl)ethane-1,2-diamine
- 1-(3,5-Dichlorophenyl)ethane-1,2-diamine
Uniqueness
1-(3,5-Dibromophenyl)ethane-1,2-diamine 2hcl is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H12Br2Cl2N2 |
|---|---|
Molecular Weight |
366.91 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10Br2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H |
InChI Key |
XUBXGWVANHVIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)










![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
